8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triaza derivative featuring a sulfonyl group at the 8-position and a 3-fluorophenyl substituent at the 3-position.
Properties
IUPAC Name |
8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c1-13-5-6-16(12-17(13)21)29(27,28)25-9-7-20(8-10-25)23-18(19(26)24-20)14-3-2-4-15(22)11-14/h2-6,11-12H,7-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHNZRSGDXNLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazaspiro framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group in the molecule is known to inhibit various enzymes, particularly those involved in folate synthesis. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as dihydropteroate synthetase, disrupting the synthesis of folate and consequently affecting nucleic acid synthesis in bacteria.
- Target Interaction : The presence of halogen substituents (chlorine and fluorine) enhances the electrophilic nature of the molecule, allowing it to interact with nucleophilic sites on enzymes or receptors, potentially modulating their activity .
Biological Activity
Research has shown that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Properties : Inhibition of bacterial growth through disruption of DNA synthesis.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are often evaluated for their anti-inflammatory properties due to their ability to inhibit certain inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives significantly inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a similar potential for this compound.
- Anticancer Research : Research on structurally related compounds indicated that they could induce apoptosis in cancer cell lines by activating specific signaling pathways .
- Inflammation Models : Experimental models showed that related sulfonamide compounds reduced inflammation markers in vivo, hinting at possible therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Sulfonamide Derivatives | Inhibition of bacterial growth |
| Anticancer | Triazaspiro Compounds | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Sulfonamide Analogs | Reduction in inflammation markers |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
Sulfonyl Group Variations: The target compound’s 3-chloro-4-methylbenzenesulfonyl group differs from analogs with trifluoromethyl (), difluorophenyl (), or chloro-fluorophenyl () sulfonyl substituents. Compound A () replaces the sulfonyl group with a biphenyl system, enhancing π-π stacking but reducing solubility .
Aryl Substituents: The 3-fluorophenyl group in the target compound is shared with BG01758 () and the compound. Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Spirocyclic Core Modifications :
- BG01758 () features an ethyl group and benzyl linkage, increasing molecular flexibility compared to the rigid sulfonyl-linked analogs .
Pharmacological and Therapeutic Insights
- Antitumor Activity : Compound A () demonstrates efficacy in tumor prophylaxis/therapy, likely due to its hydroxy and methoxy groups enhancing interactions with DNA or enzymes like topoisomerases .
- Research Chemicals : BG01758 () and CHEMENU’s compound () are marketed for research, highlighting the spirotriazaspiro scaffold’s versatility in drug discovery .
Physicochemical and ADME Properties
- Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than CHEMENU’s trifluoromethyl analog (XLogP3 ~4.1), suggesting better aqueous solubility .
- Hydrogen-Bond Acceptors : Higher acceptor counts in CHEMENU’s compound (7 vs. 6 in the target compound) may improve solubility but reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
